

Spectroscopic Characterization of Octahydro-1H-pyrido[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octahydro-1*H*-pyrido[1,2-*a*]pyrazine

Cat. No.: B1305804

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-pyrido[1,2-a]pyrazine is a saturated bicyclic diamine that serves as a core scaffold in a variety of pharmacologically active compounds. Its rigid, three-dimensional structure is of significant interest in medicinal chemistry, particularly in the design of ligands for G-protein coupled receptors, such as opioid receptors.^{[1][2]} A thorough understanding of its spectroscopic properties is fundamental for the synthesis, identification, and structural elucidation of its derivatives. This guide provides a comprehensive overview of the spectroscopic characterization of the **octahydro-1H-pyrido[1,2-a]pyrazine** core, drawing upon data from the parent compound and its analogues.

While comprehensive spectroscopic data for the unsubstituted **Octahydro-1H-pyrido[1,2-a]pyrazine** is not extensively detailed in publicly available literature, analysis of its derivatives and related structures provides a clear blueprint for its characterization.^[3] This document will present available data for analogous compounds to offer valuable insights for researchers.

Molecular Structure and Properties

- Molecular Formula: C₈H₁₆N₂^{[4][5]}
- Molecular Weight: 140.23 g/mol ^{[5][6]}

- CAS Number: 4430-75-5[\[4\]](#)[\[6\]](#)[\[7\]](#)

Spectroscopic Data of Analogous and Derivative Compounds

The following tables summarize spectroscopic data for derivatives and structurally similar compounds to provide expected spectral features for the **octahydro-1H-pyrido[1,2-a]pyrazine** scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **octahydro-1H-pyrido[1,2-a]pyrazine** and its derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectral Data of Octahydro-2H-pyrazino[1,2-a]pyrazine Analogs

Compound	Solvent	Chemical Shift (δ) ppm
(Octahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol	D ₂ O	4.28 (s, 2H), 3.13 – 3.02 (m, 8H), 2.72 – 2.62 (m, 4H) [8]
2,8-Dibenzyl-9a-(formyl)octahydro-2H-pyrazino[1,2-a]pyrazine	CDCl ₃	9.69 (s, 1H), 7.32 – 7.23 (m, 10H), 3.57 – 3.47 (m, 4H), 3.34 (d, J = 13.3 Hz, 2H), 2.86 (d, J = 11.2 Hz, 4H), 2.69 (ddd, J = 11.7, 3.7, 2.0 Hz, 2H), 2.36 (td, J = 11.4, 3.6 Hz, 2H), 1.88 (d, J = 11.1 Hz, 2H) [8]

Table 2: ¹³C NMR Spectral Data of Octahydro-2H-pyrazino[1,2-a]pyrazine Analogs

Compound	Solvent	Chemical Shift (δ) ppm
(Octahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol	D ₂ O	55.8 (C), 55.1 (CH ₂), 48.1 (CH ₂), 47.7 (CH ₂), 43.5 (CH ₂) [8]
2,8-Dibenzyl-9a-(formyl)octahydro-2H-pyrazino[1,2-a]pyrazine	CDCl ₃	204.5 (CH), 138.0 (C), 128.8 (CH), 128.4 (CH), 127.3 (CH), 65.3 (C), 62.9 (CH ₂), 56.8 (CH ₂), 53.4 (CH ₂), 49.0 (CH ₂) [8]

Note: Specific chemical shift values for (R)-Octahydro-pyrido[1,2-A]pyrazine are not detailed in available documentation but are stated to be consistent with the proposed structure.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data of an Octahydro-2H-pyrazino[1,2-a]pyrazine Analog

Compound	Ionization Method	m/z
(Octahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol	HRMS (ESI+)	172.1446 ([M+H] ⁺)[8]

The molecular weight of **Octahydro-1H-pyrido[1,2-a]pyrazine** is 140.23 g/mol, which would correspond to the molecular ion peak in its mass spectrum.[4][5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **octahydro-1H-pyrido[1,2-a]pyrazine** is expected to show characteristic absorptions for C-H and C-N bonds. An examination of the IR spectra of deuterated derivatives of the octahydro-2H-pyrido[1,2-a]pyrazine system has been used to evaluate the contributions of C-H bonds alpha to nitrogen to Bohlmann bands.[9]

Table 4: Predicted Significant IR Absorption Bands for **Octahydro-1H-pyrido[1,2-a]pyrazine**

Functional Group	Wavenumber (cm ⁻¹)
C-H stretch (alkane)	2850-2960
C-N stretch (amine)	1000-1250
N-H bend (secondary amine, if present)	1550-1650

Experimental Protocols

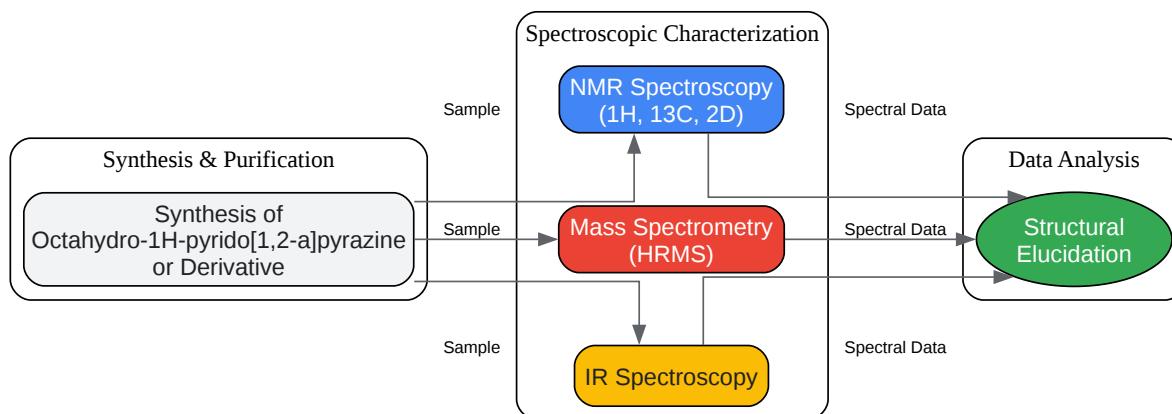
Detailed experimental protocols for the spectroscopic characterization of **octahydro-1H-pyrido[1,2-a]pyrazine** and its derivatives are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[8][10]
- Data Acquisition: Record ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.
- Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

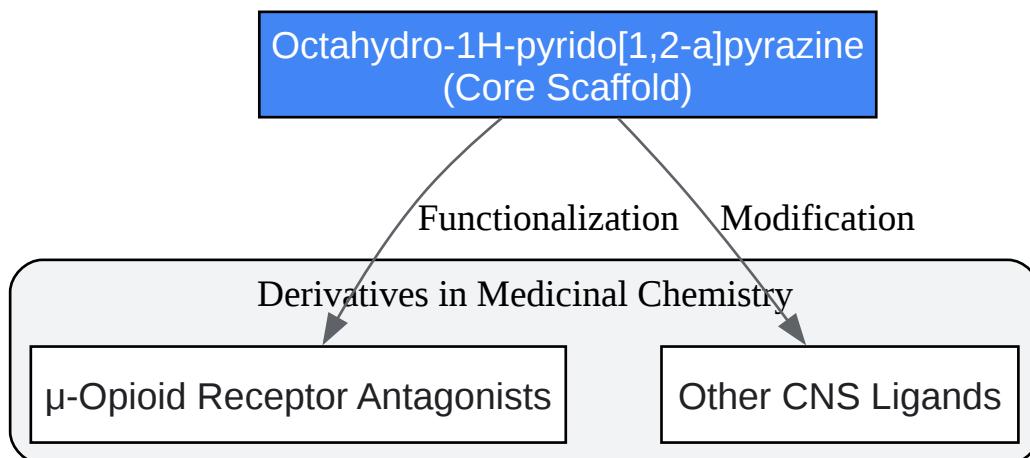
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).


- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) is often employed for accurate mass measurements.[8]
- Data Acquisition: Acquire the mass spectrum over a suitable mass range.
- Data Analysis: Identify the molecular ion peak ($[M]^+$, $[M+H]^+$, etc.) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[3]
 - Attenuated Total Reflectance (ATR): Place the sample directly onto the ATR crystal.[3]
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.[3]
- Data Acquisition: Typically, scan the sample in the range of 4000-400 cm^{-1} .[3]
- Data Analysis: Correlate the absorption bands (peaks) in the spectrum with the vibrational frequencies of specific functional groups.


Visualizations

The following diagrams illustrate key concepts related to the characterization and application of the **octahydro-1H-pyrido[1,2-a]pyrazine** scaffold.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of chemical compounds.

[Click to download full resolution via product page](#)

Caption: Structural relationship of the core scaffold to its derivatives.

Conclusion

The spectroscopic characterization of **octahydro-1H-pyrido[1,2-a]pyrazine** is essential for its application in drug discovery and development. While detailed spectral data for the parent compound is sparse in the literature, a comprehensive analysis of its derivatives and related heterocyclic systems provides a robust framework for its identification and structural elucidation. By employing a combination of NMR, MS, and IR spectroscopy, researchers can confidently characterize this important chemical scaffold and its analogs. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists working in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. appretech.com [appretech.com]
- 6. octahydro-1H-pyrido[1,2-a]pyrazinehydrochloride, CAS No. 4430-75-5 - iChemical [ichemical.com]
- 7. Page loading... [wap.guidechem.com]
- 8. rsc.org [rsc.org]
- 9. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. thieme-connect.de [thieme-connect.de]
- To cite this document: BenchChem. [Spectroscopic Characterization of Octahydro-1H-pyrido[1,2-a]pyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305804#spectroscopic-characterization-of-octahydro-1h-pyrido-1-2-a-pyrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com